![molecular formula C6H9N3 B3195817 4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶 CAS No. 933742-87-1](/img/structure/B3195817.png)

4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶

描述

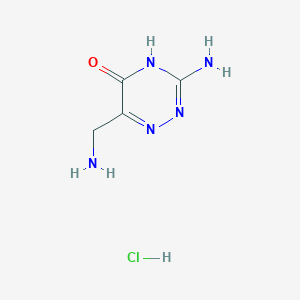

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H9N3 . It has been used in the synthesis of various derivatives, which have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against different cell lines .

Synthesis Analysis

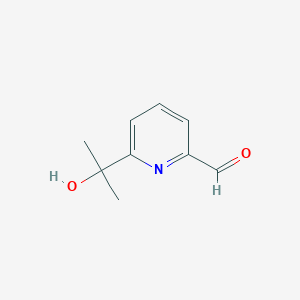

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . For instance, one study designed and synthesized a series of these derivatives and evaluated their enzymatic inhibitory activity against c-Met kinase .Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine includes a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The compound has a molecular weight of 123.16 g/mol .Chemical Reactions Analysis

The chemical reactivity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been explored in the context of its derivatives. These derivatives have been synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .Physical and Chemical Properties Analysis

The compound has a molecular weight of 123.16 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 123.079647300 g/mol .科学研究应用

缓蚀

吡唑并吡啶衍生物,包括 4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶,已被研究其作为缓蚀剂的潜力。例如,Dandia 等人。(2013) 探讨了合成的吡唑并吡啶衍生物对酸性环境中低碳钢腐蚀的影响。他们发现这些化合物作为混合型缓蚀剂,表明它们在工业环境中保护金属表面免受腐蚀的效用 (Dandia, Gupta, Singh, & Quraishi, 2013).

抗增殖活性

Pawar 等人。(2017) 研究了 3-(取代)-4,5,6,7-四氢-6-(取代)-1H-吡唑并[3,4-c]吡啶衍生物对各种癌细胞系的抗增殖活性。一些合成的化合物显示出有希望的抗增殖活性,突出了这些衍生物在癌症研究和治疗中的潜力 (Pawar, Pansare, & Shinde, 2017).

抑制结核分枝杆菌

Samala 等人。(2013) 合成了 3-苯基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶衍生物,并评估了它们作为结核分枝杆菌泛酸合成酶的抑制剂。他们的发现表明这些化合物在开发新的抗结核药物方面的潜力 (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

新型杂双环合成

Karthikeyan 等人。(2014) 报道了新型稠合杂双环化合物的合成,包括四氢-2H-吡唑并[4,3-c]吡啶-3-醇。这些化合物由简单的起始材料合成,代表了药物发现的潜在支架 (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

作用机制

Target of Action

The primary target of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine interacts with c-Met kinase, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .

Biochemical Pathways

The compound affects the c-Met signaling pathway . When c-Met kinase is inhibited, the downstream effects include a reduction in cell proliferation, survival, and migration. This can lead to the suppression of tumor growth and metastasis .

Result of Action

The inhibition of c-Met kinase by 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine results in a decrease in cancer cell proliferation, survival, and migration . This leads to a reduction in tumor growth and metastasis, demonstrating the compound’s potential as a cancer therapeutic .

未来方向

The future directions for research on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine could involve further exploration of its derivatives, particularly in relation to their potential as enzyme inhibitors . Additionally, more studies could be conducted to fully understand its mechanism of action and potential therapeutic applications.

生化分析

Biochemical Properties

It has been found to have enzymatic inhibitory activity against c-Met kinase . This suggests that it may interact with enzymes and other proteins in biochemical reactions.

Cellular Effects

It has been shown to have cellular potency against MKN45, EBC-1, and PC-3 cell lines . This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory activity against c-Met kinase suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at 4°C .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJQHONPAXABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and how do they influence their interactions?

A: These compounds typically exhibit a half-chair conformation for the reduced pyridine ring. [] The specific conformation and orientation of substituents attached to the core structure significantly impact intermolecular interactions, such as hydrogen bonding and π-π stacking. [, ] For example, variations in the position and nature of substituents can lead to the formation of dimers, ribbons, or sheets in the solid state, influencing their physicochemical properties. []

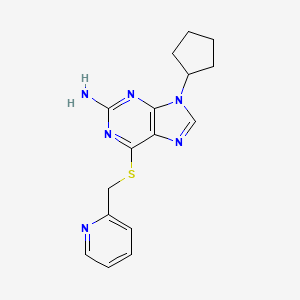

Q2: How does the structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives relate to their biological activity?

A: Research has shown that modifications to the core 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure can significantly alter biological activity. [, , ] For instance, Quantitative Structure-Activity Relationship (QSAR) studies have revealed that hydrophobic, electronic, and steric parameters of substituents are crucial for the ability of these compounds to displace [3H]prazosin. [] This suggests their potential as antihypertensive agents. Furthermore, the introduction of specific moieties, such as nitrofuran, to the core structure has been shown to enhance activity against ESKAPE pathogens. [] This highlights the importance of SAR studies in optimizing these compounds for specific therapeutic applications.

Q3: Have any specific targets been identified for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

A: Yes, research indicates that some 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives exhibit inhibitory activity against specific biological targets. For example, certain indanyl-substituted derivatives have demonstrated activity against the potassium channel TASK-1, suggesting potential applications in treating atrial arrhythmias. [] Additionally, other derivatives have been explored as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting the versatility of this scaffold for developing novel antibacterial agents. []

Q4: What computational chemistry approaches have been employed in studying 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

A: Computational chemistry plays a vital role in understanding the structure-activity relationships of these compounds. QSAR models, utilizing physicochemical and structural parameters, help predict the biological activity of novel derivatives. [] Furthermore, techniques like induced-fit docking simulations have been used to rationalize the observed biological activity and guide the design of more potent compounds. [] These in silico approaches, coupled with experimental validation, provide valuable insights for developing optimized 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-based therapeutics.

Q5: What analytical techniques are commonly used to characterize 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

A: Various analytical techniques are employed for the characterization of these compounds. X-ray crystallography provides detailed information about the three-dimensional structure, including bond lengths, bond angles, and molecular conformations. [, ] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer insights into the compound's structure and functional groups. [] These techniques are crucial for confirming the identity and purity of synthesized compounds, as well as understanding their structural features.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid](/img/structure/B3195792.png)

![2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B3195799.png)

![2-(Benzo[d]thiazol-6-yl)ethanamine](/img/structure/B3195825.png)